N-[1-(3-tert-butyl-1,2,4-oxadiazol-5-yl)ethyl]-4-chloro-2-fluorobenzamide
Description
N-[1-(3-tert-butyl-1,2,4-oxadiazol-5-yl)ethyl]-4-chloro-2-fluorobenzamide is a synthetic organic compound that features a unique combination of functional groups, including an oxadiazole ring, a chloro-fluorobenzamide moiety, and a tert-butyl group
Properties
IUPAC Name |
N-[1-(3-tert-butyl-1,2,4-oxadiazol-5-yl)ethyl]-4-chloro-2-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClFN3O2/c1-8(13-19-14(20-22-13)15(2,3)4)18-12(21)10-6-5-9(16)7-11(10)17/h5-8H,1-4H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPQVUWKVMKSQGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=NO1)C(C)(C)C)NC(=O)C2=C(C=C(C=C2)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClFN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3-tert-butyl-1,2,4-oxadiazol-5-yl)ethyl]-4-chloro-2-fluorobenzamide typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of an amidoxime with an appropriate nitrile under acidic conditions, often using p-toluenesulfonic acid (PTSA) and zinc chloride (ZnCl2) as catalysts.
Introduction of the Benzamide Moiety: The chloro-fluorobenzamide moiety can be introduced via a nucleophilic substitution reaction, where the oxadiazole intermediate reacts with 4-chloro-2-fluorobenzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-[1-(3-tert-butyl-1,2,4-oxadiazol-5-yl)ethyl]-4-chloro-2-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could result in a variety of functionalized benzamides.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-[1-(3-tert-butyl-1,2,4-oxadiazol-5-yl)ethyl]-4-chloro-2-fluorobenzamide depends on its specific application:
Comparison with Similar Compounds
Similar Compounds
N-[1-(3-tert-butyl-1,2,4-oxadiazol-5-yl)ethyl]-4-chlorobenzamide: Similar structure but lacks the fluorine atom, which may affect its bioactivity and chemical properties.
N-[1-(3-tert-butyl-1,2,4-oxadiazol-5-yl)ethyl]-4-fluorobenzamide: Similar structure but lacks the chlorine atom, which may influence its reactivity and interactions with biological targets.
Uniqueness
N-[1-(3-tert-butyl-1,2,4-oxadiazol-5-yl)ethyl]-4-chloro-2-fluorobenzamide is unique due to the presence of both chlorine and fluorine atoms on the benzamide moiety, which can significantly impact its chemical reactivity and biological activity. The combination of these functional groups with the oxadiazole ring and tert-butyl group provides a versatile scaffold for further chemical modifications and applications.
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